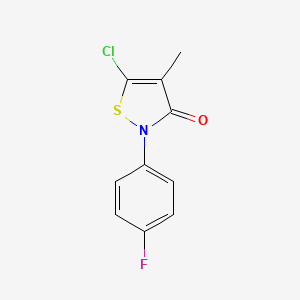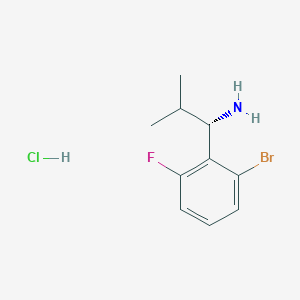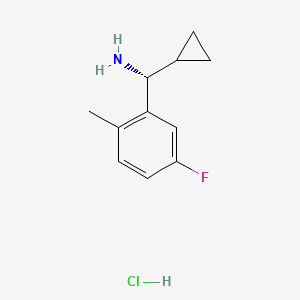
(1S,2R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and the presence of both an amino group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts such as alcohol dehydrogenases, which can catalyze the reduction of ketones to alcohols with high enantioselectivity . This method is advantageous due to its mild reaction conditions and high yield of the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the amino group would yield an amine.
Aplicaciones Científicas De Investigación
(1S,2R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Mecanismo De Acción
The mechanism of action of (1S,2R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(4-bromo-2-methylphenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(4-iodo-2-methylphenyl)propan-2-OL
Uniqueness
The presence of the fluorine atom in (1S,2R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound in the development of pharmaceuticals and other applications where these properties are desirable.
Propiedades
Fórmula molecular |
C10H14FNO |
|---|---|
Peso molecular |
183.22 g/mol |
Nombre IUPAC |
(1S,2R)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1 |
Clave InChI |
SPOJJXMJIBJMRN-GMSGAONNSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)F)[C@@H]([C@@H](C)O)N |
SMILES canónico |
CC1=C(C=CC(=C1)F)C(C(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


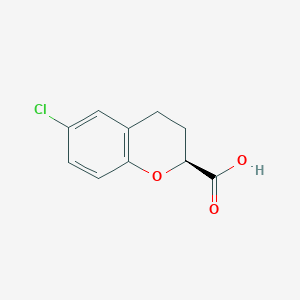

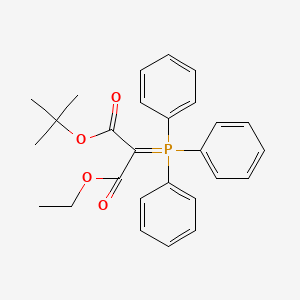
![(1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15235210.png)





![tert-butyl N-[(1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl]carbamate](/img/structure/B15235263.png)
